3-(2-chlorophenyl)-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide
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Description
The compound “(E)-3-(2-chlorophenyl)-2-cyano-N-prop-2-enylprop-2-enamide” is a complex organic molecule. It contains a 2-chlorophenyl group, a cyano group, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the amide bond and the introduction of the 2-chlorophenyl and cyano groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a double bond (indicated by the “E” configuration), a 2-chlorophenyl group, a cyano group (-CN), and an amide group (-CONH2). The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography .
Chemical Reactions Analysis
The compound contains several functional groups that are known to undergo various chemical reactions. For example, the amide group can participate in hydrolysis or reduction reactions. The cyano group can undergo transformations such as hydrolysis, reduction, or addition reactions. The chlorophenyl group could potentially undergo electrophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups (like the amide and cyano groups) could impact its solubility in different solvents. The compound’s reactivity, stability, melting point, boiling point, and other properties would also be influenced by its molecular structure .
Mechanism of Action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Generally, compounds with cyano groups can be toxic, and appropriate safety measures should be taken when handling them. It’s also important to consider the potential hazards associated with the chlorophenyl group .
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-2-cyano-N-prop-2-enylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-2-7-16-13(17)11(9-15)8-10-5-3-4-6-12(10)14/h2-6,8H,1,7H2,(H,16,17)/b11-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXGHOHYHYJJFY-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=CC1=CC=CC=C1Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)/C(=C/C1=CC=CC=C1Cl)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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